molecular formula C10H16BrNO4S2 B2563343 5-Bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide CAS No. 1924253-98-4

5-Bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide

Cat. No. B2563343
CAS RN: 1924253-98-4
M. Wt: 358.27
InChI Key: HEVJZEABPRSDSD-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BMTS and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

BMTS is a potent inhibitor of CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation. BMTS binds to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition of CK2 activity has been shown to have various effects on cellular processes, including the regulation of gene expression and the induction of apoptosis.
Biochemical and Physiological Effects:
BMTS has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and regulate gene expression. BMTS has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BMTS has several advantages for use in laboratory experiments. It is a potent inhibitor of CK2, which makes it a useful tool for investigating the role of this protein in cellular processes. BMTS is also relatively easy to synthesize and has been shown to be stable under various conditions. However, BMTS also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on BMTS. One area of interest is the development of BMTS analogs with improved potency and selectivity for CK2. Another area of interest is the investigation of the therapeutic potential of BMTS and its analogs for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the precise mechanisms by which BMTS inhibits CK2 activity and to investigate its effects on other cellular processes.

Synthesis Methods

The synthesis of BMTS involves several steps, including the reaction of 2-bromo-5-methylthiophene with 2-amino-4-methoxy-2-methylbutanol to form 5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide. This process has been optimized to produce high yields of pure BMTS.

Scientific Research Applications

BMTS has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of specific proteins in various cellular processes. For example, BMTS has been used to study the function of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. BMTS has also been used to investigate the role of other proteins, such as the transcription factor NF-κB and the protein phosphatase PP2A.

properties

IUPAC Name

5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVJZEABPRSDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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